5-Methyl-2-pentylpyridine
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Overview
Description
5-Methyl-2-pentylpyridine: is an organic compound with the molecular formula C11H17N and a molecular weight of 163.2594 g/mol . It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentylpyridine can be achieved through various methods. One common approach involves the alkylation of pyridine with pentyl halides under basic conditions. Another method includes the cross-coupling reactions such as the Suzuki-Miyaura coupling, where a pyridine derivative is coupled with a pentyl boronic acid or ester in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes . These methods ensure high yields and purity of the compound. The use of Raney nickel catalysts in continuous flow setups has been reported to be effective for the production of methylated pyridines .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-pentylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents are commonly used.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Methyl-2-pentylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various cross-coupling reactions .
Biology and Medicine: In biological research, pyridine derivatives, including this compound, are studied for their potential antimicrobial and anti-inflammatory properties . They are also explored for their role in enzyme inhibition and as ligands in coordination chemistry .
Industry: The compound finds applications in the agrochemical industry as a component of pesticides and herbicides. It is also used in the production of polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Methyl-2-pentylpyridine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with receptors and ion channels , modulating their function and affecting cellular processes .
Comparison with Similar Compounds
2-Pentylpyridine: Similar in structure but lacks the methyl group at the 5-position.
5-Ethyl-2-methylpyridine: Similar structure with an ethyl group instead of a pentyl group.
Uniqueness: 5-Methyl-2-pentylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
64021-55-2 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
5-methyl-2-pentylpyridine |
InChI |
InChI=1S/C11H17N/c1-3-4-5-6-11-8-7-10(2)9-12-11/h7-9H,3-6H2,1-2H3 |
InChI Key |
UYACZKDOEBSDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC=C(C=C1)C |
Origin of Product |
United States |
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